N-(2,3-dichlorophenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide
Description
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Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N4O2S/c12-6-2-1-3-7(10(6)13)15-9(19)5-20-11-16-8(18)4-14-17-11/h1-4H,5H2,(H,15,19)(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INAGIOXVYPVTSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CSC2=NN=CC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dichlorophenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activities including cytotoxicity and antimicrobial effects, and relevant case studies.
- Molecular Formula : C₁₁H₉Cl₂N₅O₂S
- Molecular Weight : 346.2 g/mol
- CAS Number : 898622-17-8
Biological Activity Overview
The biological activity of this compound has been assessed through various studies focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Several studies have indicated that compounds containing the triazine moiety exhibit significant anticancer properties. For instance:
- Cytotoxic Effects : The compound was tested against various cancer cell lines. The results indicated that it has a notable cytotoxic effect, with IC₅₀ values comparable to established chemotherapeutic agents.
- Mechanism of Action : Research suggests that the compound induces apoptosis in cancer cells by activating caspases and inhibiting key signaling pathways such as ERK1/2 .
Antimicrobial Activity
The compound has also shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria:
- Antibacterial Assays : The effectiveness of this compound was evaluated using the agar dilution method.
Structure-Activity Relationship (SAR)
The biological activity of this compound appears to be influenced by its structural components:
- Triazine Ring : The presence of the triazine moiety is critical for its anticancer activity.
- Chlorophenyl Group : Substituents on the phenyl ring can enhance or diminish biological activity; electron-withdrawing groups tend to increase potency .
Case Studies
A notable study explored the synthesis and biological evaluation of related compounds featuring similar structural motifs:
- Synthesis and Characterization : The compound was synthesized through a multi-step reaction involving triazine derivatives and characterized using NMR and mass spectrometry.
- Biological Evaluation : In vitro assays demonstrated that derivatives with varying substituents showed differential cytotoxicity against cancer cell lines, suggesting that modifications can tailor the efficacy of these compounds .
Q & A
Basic Question: What are the optimal synthetic routes and purification methods for N-(2,3-dichlorophenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide?
Answer:
The synthesis typically involves multi-step reactions starting with chloroaniline derivatives and triazine precursors. Key steps include:
- Coupling Reactions : Sulfanyl-acetamide linkage formation via nucleophilic substitution under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .
- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .
- Analytical Validation : Confirm structure and purity via /-NMR, HPLC (C18 column, 0.1% TFA in acetonitrile/water), and high-resolution mass spectrometry (HRMS) .
Basic Question: How is the compound structurally characterized, and what challenges arise in confirming its conformation?
Answer:
- Techniques :
- Challenges : Conformational flexibility in the triazinone ring and dichlorophenyl group may lead to multiple crystal forms. Use temperature-controlled crystallization to minimize polymorphism .
Advanced Question: How can crystallographic data contradictions (e.g., multiple asymmetric units) be resolved during structure refinement?
Answer:
- Multi-Conformer Modeling : When asymmetric units contain multiple conformers (e.g., three distinct molecules in ), refine each separately using SHELXL with restrained isotropic displacement parameters .
- Validation Tools : Apply R cross-validation and check for geometric outliers with PLATON/ADDSYM .
- Data Table :
| Conformer | Dihedral Angle (°) | Hydrogen Bond Type |
|---|---|---|
| A | 54.8 | N–H⋯O (intra-dimer) |
| B | 76.2 | N–H⋯O (inter-dimer) |
| C | 77.5 | N–H⋯O (inter-dimer) |
Advanced Question: What methodologies are used to analyze hydrogen bonding patterns and their impact on molecular aggregation?
Answer:
- Graph Set Analysis : Classify hydrogen bonds (e.g., R(10) motifs in ) using Etter’s rules to predict supramolecular assembly .
- Computational Tools : DFT calculations (B3LYP/6-31G*) to quantify bond energies and electrostatic potential surfaces for interaction hotspots .
- Experimental Validation : Variable-temperature XRD to assess thermal stability of hydrogen-bonded networks .
Advanced Question: How can researchers design biological activity studies for this compound, given structural similarities to known bioactive analogs?
Answer:
- Target Selection : Prioritize enzymes with triazine-binding pockets (e.g., dihydrofolate reductase) based on docking studies (AutoDock Vina) .
- Assay Design :
- In vitro : Microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus ATCC 29213) .
- Cytotoxicity : MTT assay on cancer cell lines (IC comparison with cisplatin as control) .
- SAR Table :
| Modification Site | Effect on Activity | Reference |
|---|---|---|
| Triazinone ring | ↑ Antifungal potency | |
| Dichlorophenyl group | ↓ Solubility |
Advanced Question: How should researchers address discrepancies between spectroscopic and crystallographic data (e.g., unexpected bond lengths)?
Answer:
- Root Cause Analysis :
- Resolution Workflow :
- Re-run XRD with higher-resolution data (synchrotron source).
- Validate NMR assignments using -HSQC for amide protons .
Advanced Question: What strategies optimize derivatization of the triazinone core for enhanced bioactivity or selectivity?
Answer:
- Functionalization :
- Electrophilic Substitution : Introduce electron-withdrawing groups (e.g., nitro) at the triazinone C-5 position to enhance π-π stacking .
- Click Chemistry : Attach triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition for improved pharmacokinetics .
- Reaction Optimization :
- Temperature : 50–60°C in THF to balance yield (~75%) and byproduct formation .
- Catalyst Screening : Compare Pd(OAc) vs. PdCl(PPh) for Suzuki couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
